Product packaging for 2,4-Difluorophenylurea(Cat. No.:CAS No. 145602-64-8)

2,4-Difluorophenylurea

Número de catálogo: B2943223
Número CAS: 145602-64-8
Peso molecular: 172.135
Clave InChI: SBBRRSKIPTXBCO-UHFFFAOYSA-N
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Descripción

Significance of the 2,4-Difluorophenylurea Scaffold in Contemporary Chemical Systems

The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The significance of this scaffold stems from the synergistic contribution of its two primary components: the urea (B33335) moiety and the difluorinated aromatic ring.

The urea group is a potent hydrogen bond donor and acceptor, which allows it to form strong and specific interactions with the amino acid residues in the active sites of proteins and receptors. tandfonline.com This hydrogen-bonding capability is fundamental to the biological activity of many urea-containing pharmaceuticals. tandfonline.com

Overview of Key Research Avenues Involving the this compound Moiety

Research involving the this compound moiety is diverse, with a primary focus on the development of new therapeutic agents. The scaffold serves as a versatile foundation for creating large libraries of derivative compounds for structure-activity relationship (SAR) studies, which aim to optimize biological activity. evitachem.com

Medicinal Chemistry Applications:

Enzyme Inhibition: A major area of investigation is the design of enzyme inhibitors. Derivatives incorporating the this compound structure have been developed as potent inhibitors for a range of enzymes. For instance, they form the basis for compounds that dually inhibit α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. tandfonline.com This scaffold is also a key component in molecules designed to inhibit cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. drugbank.comdrugbank.comnih.gov Other research has explored its use in inhibitors of the proteasome and lysine-specific demethylase 1, which are targets in cancer and other diseases. acs.orgup.ac.za

Receptor Modulation: The scaffold is integral to the development of compounds that modulate the function of cellular receptors. A prominent example is its central role in the structure of Nelotanserin, a potent inverse agonist of the 5-hydroxytryptamine₂A (5-HT₂A) receptor that has been clinically investigated for the treatment of insomnia. acs.orgacs.orgchemicalbook.com Derivatives are also being explored as ligands for other G-protein coupled receptors (GPCRs) and ion channels. chemdiv.comnih.gov

Anticancer Research: The arylurea scaffold, including the this compound variant, is a subject of intense research for the development of novel anticancer agents. tandfonline.com It has been incorporated into various molecular frameworks, such as quinazolinone and thiazolidinone derivatives, to create compounds with potential anti-colorectal cancer and anticonvulsant activities. scispace.comontosight.aidntb.gov.ua

Agrochemicals: In the field of agricultural chemistry, the this compound structure is a precursor for benzoylurea (B1208200) insecticides. google.com These compounds act by inhibiting chitin (B13524) synthesis in insects, demonstrating the scaffold's utility beyond human medicine. nih.gov

Synthesis and Derivatization:

A significant research avenue focuses on the chemical synthesis and modification of the this compound core. Common synthetic strategies involve the reaction of 2,4-difluoroaniline (B146603) with an appropriate isocyanate or the reaction of 2,4-difluorophenyl isocyanate with an amine. lookchem.comgoogle.com The chemical modification, or derivatization, of the core structure is a critical process for fine-tuning the properties of the final compound for specific applications in analysis or to enhance biological effects. evitachem.comjournalajacr.comnih.gov

Table 1: Research Applications of this compound Derivatives

Research Area Target Class Specific Target/Application Example
Medicinal Chemistry Enzyme Inhibition α-amylase and α-glucosidase inhibitors tandfonline.com
Cytochrome P450 (P450) enzyme inhibitors nih.gov
Proteasome inhibitors acs.org
Lysine-specific demethylase 1 (LSD1) inhibitors up.ac.za
Receptor Modulation 5-HT₂A receptor inverse agonists (e.g., Nelotanserin) acs.orgchemicalbook.com
G-protein coupled receptor (GPCR) ligands chemdiv.comnih.gov
Anticancer Agents Development of quinazolinone and thiazolidinone derivatives scispace.comdntb.gov.ua
Agrochemicals Insecticides Precursor for benzoylurea insecticides (e.g., Teflubenzuron) google.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2N2O B2943223 2,4-Difluorophenylurea CAS No. 145602-64-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2,4-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBRRSKIPTXBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145602-64-8
Record name (2,4-DIFLUOROPHENYL)UREA
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Synthetic Methodologies and Chemical Derivatization of 2,4 Difluorophenylurea Derivatives

Established Synthetic Routes for 2,4-Difluorophenylurea

The synthesis of this compound and its N-substituted analogues primarily relies on well-established reactions centered around the formation of the urea (B33335) functional group. These methods typically utilize 2,4-difluoroaniline (B146603) as a key starting material. Two of the most common and direct approaches are the reaction of the aniline with an isocyanate and the reaction with urea itself.

A prevalent method involves the nucleophilic addition of an amine to an isocyanate. wikipedia.orgdoxuchem.com For the synthesis of N-substituted this compound derivatives, 2,4-difluoroaniline can be reacted directly with a chosen isocyanate (R-N=C=O). This reaction is typically high-yielding and proceeds under mild conditions. To synthesize the parent this compound, an isocyanate equivalent is needed, or the reaction can be approached by first converting 2,4-difluoroaniline into 2,4-difluorophenyl isocyanate. This is often achieved by reacting the aniline with a phosgene equivalent, such as triphosgene, which is considered safer than phosgene gas. asianpubs.orggoogle.com The resulting isocyanate can then be reacted with ammonia to yield the final product.

Another established, more direct route to the parent compound is the reaction of 2,4-difluoroaniline with urea. wikipedia.org This reaction, when heated, typically in the presence of an acid catalyst, results in the formation of the desired phenylurea and the displacement of ammonia. This method avoids the use of highly reactive and toxic isocyanates and phosgene derivatives.

Table 1: Comparison of Established Synthetic Routes for Aryl Ureas
MethodReactantsKey FeaturesPrimary Byproducts
Isocyanate Addition2,4-Difluoroaniline + R-NCOHigh yield, mild conditions, versatile for N-substituted derivatives. wikipedia.orgNone (for addition)
Phosgene Equivalent Route1) 2,4-Difluoroaniline + Triphosgene 2) Intermediate + Amine/AmmoniaAllows synthesis of symmetrical and unsymmetrical ureas; avoids phosgene gas. asianpubs.orggoogle.comHCl, CO2
Urea Condensation2,4-Difluoroaniline + UreaAvoids toxic reagents, suitable for parent compound synthesis. wikipedia.orgAmmonia

Advanced Synthetic Strategies for the Functionalization and Derivatization of this compound Analogues

Beyond the initial synthesis of the core structure, advanced strategies are employed to create a diverse range of functionalized analogues. These methods focus on building molecular complexity efficiently and with high degrees of control.

Multi-component Reaction Approaches in Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for generating complex derivatives. rsc.org Isocyanate-based MCRs are particularly relevant for creating diverse urea-containing scaffolds. nih.gov For instance, a 2,4-difluorophenyl isocyanate can serve as a key building block in reactions like the Ugi or Passerini reaction, allowing for the rapid assembly of peptidomimetic structures. organic-chemistry.org

The Biginelli reaction is another prominent MCR that can be adapted for synthesizing derivatives. rsc.orgorganic-chemistry.org In a typical Biginelli reaction, an aldehyde, a β-ketoester, and urea condense to form a dihydropyrimidinone. By using this compound as the urea component, complex heterocyclic systems bearing the 2,4-difluorophenyl moiety can be constructed in a single, efficient step.

Table 2: Example of a Biginelli Multi-component Reaction
Component AComponent BComponent C (Urea Source)Resulting Derivative Class
Aromatic Aldehyde (e.g., Benzaldehyde)β-Ketoester (e.g., Ethyl Acetoacetate)This compoundDihydropyrimidinones

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity in the functionalization of the this compound scaffold is critical for defining the properties of its derivatives. The electronic effects of the two fluorine atoms and the urea group on the aromatic ring create a complex substitution pattern. Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer powerful solutions for controlling regioselectivity. mdpi.com By employing a directing group, often incorporated into the urea nitrogen, a catalyst can be guided to activate a specific C-H bond on the aromatic ring, enabling functionalization at positions that are otherwise difficult to access. mdpi.com

Palladium-catalyzed reactions, for example, have been used for the regioselective allylation and subsequent cyclization of fluorinated aromatic compounds, providing a pathway to complex, ring-fused heterocycles. nih.gov Similarly, chemo-, stereo-, and regioselective ring-opening reactions of strained structures like gem-difluorocyclopropanes can be used to introduce fluoroallyl groups into molecules in a highly controlled manner. researchgate.net These advanced methods provide precise control over the molecular architecture, which is essential for developing compounds with specific functions.

Green Chemistry Principles Applied to the Synthesis of this compound Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound and its derivatives. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Atom Economy Maximization in Synthetic Pathways

Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjk-sci.com Synthetic routes with high atom economy are inherently less wasteful. Addition and rearrangement reactions are ideal, as they have a theoretical atom economy of 100%. rsc.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, lowering their atom economy.

For example, synthesizing a derivative via a nucleophilic addition of an amine to an isocyanate is highly atom-economical. Conversely, a synthesis step involving a Wittig reaction, which generates triphenylphosphine oxide as a major byproduct, would have a significantly lower atom economy. Designing synthetic pathways to favor addition and cycloaddition reactions over classical condensation or substitution reactions is a key strategy for maximizing atom economy. cdn-website.com

Table 3: Atom Economy of Different Reaction Types
Reaction TypeGeneral SchemeTheoretical Atom EconomyExample Byproduct
AdditionA + B → C100%None
SubstitutionA-B + C → A-C + B<100%Leaving Group (B)
Wittig ReactionAldehyde + Ylide → Alkene + Phosphine OxideLowTriphenylphosphine oxide

Utilization of Sustainable Solvents and Catalytic Systems

The choice of solvents and catalysts has a profound impact on the environmental footprint of a synthetic process. Traditional syntheses of urea derivatives often employ dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). google.comgoogleapis.com However, these solvents pose environmental and health concerns. Green chemistry promotes the use of sustainable alternatives such as water, supercritical fluids (like CO2), ionic liquids, or bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF). nih.gov Some modern syntheses of ureas can even be performed "on-water," which simplifies product isolation and avoids toxic organic solvents. organic-chemistry.org

Furthermore, there is a strong emphasis on replacing stoichiometric reagents with catalytic systems. The use of phosgene equivalents, while an improvement over phosgene gas, still presents toxicity risks. Emerging green urea synthesis strategies focus on electrocatalytic methods or processes fueled by green ammonia and captured carbon dioxide, representing a long-term goal for sustainable production. ureaknowhow.comrsc.orgsrmap.edu.inkapsom.com For derivatization, the use of recyclable heterogeneous catalysts instead of homogeneous ones simplifies purification, reduces waste, and lowers costs, aligning with the core principles of sustainable chemistry. rsc.org

Table 4: Comparison of Traditional and Sustainable Solvents
SolventClassificationKey DrawbacksSustainable Alternative(s)
Dimethylformamide (DMF)Traditional (Dipolar Aprotic)High boiling point, toxicity.Cyrene, 2-MeTHF
Dichloromethane (DCM)Traditional (Chlorinated)Suspected carcinogen, volatile.2-MeTHF, Cyclopentyl methyl ether (CPME)
TolueneTraditional (Aromatic Hydrocarbon)Petroleum-derived, toxic.p-Cymene (from biomass)
WaterSustainableLimited solubility for nonpolar reactants.N/A
Supercritical CO2SustainableRequires high-pressure equipment.N/A

Energy Efficiency Considerations in Reaction Design

Another key area of focus is the development of catalytic processes . Catalysts can lower the activation energy of a reaction, allowing it to proceed at a lower temperature and pressure, which directly translates to energy savings. For the synthesis of ureas, catalytic methods that avoid the use of highly reactive and hazardous reagents like phosgene are particularly attractive. Research into the catalytic carbonylation of amines and the use of carbon dioxide as a C1 building block are promising avenues for more energy-efficient and sustainable urea production. The development of robust and recyclable catalysts is also crucial for the economic viability of these processes on an industrial scale.

Furthermore, the principles of process intensification , such as the use of flow reactors, can contribute to significant energy savings. Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and can often be operated at higher concentrations, reducing the need for large volumes of solvents that require heating and subsequent removal.

The choice of solvent also plays a critical role in the energy profile of a synthesis. Utilizing water as a solvent, where feasible, or employing solvent-free reaction conditions can drastically reduce the energy required for heating and distillation. Research into "on-water" reactions for the synthesis of unsymmetrical ureas has shown promise, offering simple product isolation and avoiding the use of volatile organic compounds.

Electrocatalysis represents a frontier in green urea synthesis, offering a potential pathway to produce urea from carbon dioxide and nitrogen sources under ambient conditions. This technology, driven by renewable electricity, could revolutionize urea production by significantly lowering the energy intensity compared to the traditional high-temperature and high-pressure industrial processes. While still in the developmental stages, the principles of electrocatalytic C-N coupling are being actively investigated and could one day be applied to the synthesis of specialized urea derivatives like this compound.

By integrating these energy-efficient strategies—microwave-assisted synthesis, catalysis, process intensification, and green solvent systems—the chemical industry can move towards more sustainable and economical production of this compound and its valuable derivatives.

StrategyPrinciplePotential Energy Saving Benefit
Microwave-Assisted Synthesis Direct and rapid heating of reactants.Significant reduction in reaction time, leading to lower overall energy consumption.
Catalysis Lowering the activation energy of the reaction.Enables reactions at lower temperatures and pressures, reducing heating requirements.
Process Intensification (e.g., Flow Chemistry) Enhanced heat and mass transfer, smaller reactor volumes.Improved energy efficiency and better process control.
Green Solvents/Solvent-Free Reactions Reducing or eliminating the need for volatile organic compounds.Decreases energy required for solvent heating, recovery, and disposal.
Electrocatalysis Using electricity to drive chemical reactions at ambient conditions.Potential for significant reduction in energy consumption compared to traditional thermal processes.

Structural Elucidation and Solid State Characterization of 2,4 Difluorophenylurea Compounds

Advanced Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 2,4-Difluorophenylurea by providing detailed information about its atomic arrangement, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Proton/Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the this compound molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the urea (B33335) moiety. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atoms and the urea substituent. The NH and NH₂ protons of the urea group will appear as separate signals, and their chemical shifts can be sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbons directly bonded to fluorine will show characteristic splitting (¹JCF), and longer-range couplings (²JCF, ³JCF) will also be observable for other carbons in the phenyl ring. The carbonyl carbon of the urea group is expected to have a chemical shift in the typical range for ureas.

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy would be a highly informative technique. It would show two distinct signals for the non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring, with their coupling patterns providing further structural confirmation.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Environment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Expected Splitting Patterns
Aromatic CHPhenyl Ring6.8 - 8.0105 - 135Multiplets due to H-H and H-F coupling
C-FPhenyl Ring-150 - 165Doublet of doublets (¹JCF)
C-NHPhenyl Ring-130 - 140-
NHUrea8.0 - 9.5-Broad singlet
NH₂Urea5.5 - 7.0-Broad singlet
C=OUrea-155 - 165-

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups and vibrational modes within the this compound molecule. The spectrum is expected to be characterized by several key absorption bands.

The N-H stretching vibrations of the primary and secondary amine groups in the urea moiety are anticipated in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the amide I band, is expected to be a strong absorption around 1650-1700 cm⁻¹. The N-H bending vibration (amide II band) and C-N stretching vibrations will also be present in the fingerprint region. The presence of the 2,4-difluorophenyl group will be confirmed by C-F stretching vibrations, typically appearing as strong bands in the 1100-1300 cm⁻¹ region, and characteristic aromatic C=C stretching and C-H bending vibrations.

Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H StretchingUrea (-NH, -NH₂)3200 - 3500Medium to Strong
C-H StretchingAromatic Ring3000 - 3100Medium
C=O Stretching (Amide I)Urea1650 - 1700Strong
N-H Bending (Amide II)Urea1550 - 1620Medium
C=C StretchingAromatic Ring1450 - 1600Medium
C-F StretchingAryl Fluoride1100 - 1300Strong
C-N StretchingUrea1200 - 1400Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular formula of this compound is C₇H₆F₂N₂O, with a monoisotopic mass of 172.0448 Da. High-resolution mass spectrometry would be able to confirm this exact mass.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the urea moiety. Common fragmentation pathways could include the loss of isocyanic acid (HNCO) or the cleavage of the C-N bond connecting the phenyl ring to the urea group, leading to the formation of a 2,4-difluoroaniline (B146603) radical cation or a related fragment.

Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

Adduct Formula Predicted m/z
[M+H]⁺C₇H₇F₂N₂O⁺173.0521
[M+Na]⁺C₇H₆F₂N₂NaO⁺195.0340
[M+K]⁺C₇H₆F₂N₂KO⁺211.0080
[M-H]⁻C₇H₅F₂N₂O⁻171.0375

Data sourced from predictive models. nih.gov

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional arrangement in the solid state. The following sections describe the expected outcomes of such a study, based on the analysis of related phenylurea compounds.

Crystallographic Data Analysis and Space Group Determination

For comparative purposes, the crystallographic data for a related compound, N-benzoyl-N′-phenylurea, is presented below.

Crystallographic Data for N-Benzoyl-N′-phenylurea

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.5641(8)
b (Å)4.6564(3)
c (Å)21.1029(15)
β (°)128.716
Volume (ų)1187.9(1)
Z4

This data is for a related compound and serves as an example of typical crystallographic parameters for phenylurea derivatives.

Conformation Analysis of the this compound Moiety in Crystalline Forms

The conformation of the this compound molecule in the solid state would be determined by a balance of intramolecular steric effects and intermolecular interactions. The dihedral angle between the plane of the phenyl ring and the plane of the urea group is a key conformational parameter. In many phenylurea derivatives, this angle is non-zero, indicating a twisted conformation.

Intermolecular Interactions and Crystal Packing Analysis in this compound Structures

The supramolecular architecture of this compound in the solid state is dictated by a combination of strong and weak intermolecular interactions. These forces govern the molecular packing and ultimately influence the macroscopic properties of the crystalline material. A detailed analysis of these interactions provides insight into the stability and structure of the crystal lattice.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules acs.org. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

For a molecule like this compound, the Hirshfeld surface would be color-mapped to show different types of intermolecular contacts. Red regions on the surface indicate contacts shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds. Blue regions signify contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

The corresponding 2D fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular interactions. These plots represent the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus inside and outside the surface, respectively. Each type of interaction (e.g., H···H, O···H, F···H) has a characteristic appearance on the fingerprint plot, and the relative contribution of each interaction to the total Hirshfeld surface area can be calculated.

Table 1: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction Type Predicted Contribution (%)
H···H ~40-50%
O···H / N···H ~20-30%
F···H ~10-15%
C···H ~5-10%
C···C ~3-5%

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual percentages would require a specific crystallographic study of this compound.

Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen bonds are among the strongest intermolecular forces and play a crucial role in directing the assembly of molecules in the solid state. In this compound, the urea moiety provides both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality facilitates the formation of robust hydrogen bonding networks. Typically, urea derivatives form centrosymmetric dimers or one-dimensional chains through N-H···O hydrogen bonds nih.gov.

Table 2: Potential Hydrogen Bond Geometries in this compound

Donor-H···Acceptor Description
N-H···O=C Strong, primary interaction forming dimers or chains.
N-H···F Weaker interaction, potentially influencing packing.
C-H···O Weak interaction involving aromatic C-H donors.

π-π stacking interactions are another significant non-covalent force that can influence the crystal packing of aromatic compounds. In this compound, the presence of the difluorinated phenyl ring can modulate these interactions. The introduction of electron-withdrawing fluorine atoms polarizes the π-system of the aromatic ring, which can enhance stacking through electrostatic interactions with an electron-rich aromatic system nih.gov. However, in a crystal composed of only this compound, offset face-to-face or edge-to-face arrangements are likely to be favored to minimize electrostatic repulsion between the electron-deficient rings researchgate.netrsc.org.

Van der Waals Forces and Electrostatic Interactions in Supramolecular Assemblies

Electrostatic interactions arise from the permanent dipole moments and quadrupole moments of the molecules researchgate.net. The polar urea group and the electronegative fluorine atoms in this compound create a significant molecular dipole moment. In the crystal lattice, molecules will arrange themselves to optimize these electrostatic interactions, often in an anti-parallel fashion to minimize repulsive interactions between like charges rsc.org. The interplay of these forces dictates the final three-dimensional arrangement of the molecules in the crystal, influencing properties such as density and melting point.

Computational Chemistry and Theoretical Modeling of 2,4 Difluorophenylurea Systems

Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of 2,4-Difluorophenylurea. These methods solve the electronic structure of the molecule to provide detailed information about its stability, reactivity, and spectroscopic characteristics.

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can obtain precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on molecules containing the this compound moiety have successfully determined their solid-state structure using single-crystal X-ray diffraction, finding that the conformation of the most stable isomer calculated via DFT is consistent with the experimentally derived structure. tandfonline.com

The conformational energy landscape reveals the different spatial arrangements (conformers) of the molecule and their relative stabilities. For molecules like this compound, rotation around single bonds, such as the C-N bonds connecting the phenyl ring and the urea (B33335) group, leads to different conformers. Computational methods can map these energy landscapes to identify low-energy, stable conformations, which is crucial as the bioactive conformation of a drug-like molecule is often a low-energy one. nih.gov

Table 1: Representative Optimized Geometrical Parameters for the this compound Moiety (Calculated) (Note: These are typical values and may vary slightly based on the computational method and basis set used.)

ParameterValue
C=O Bond Length~1.25 Å
C-N (Urea) Bond Length~1.38 Å
C-N (Phenyl) Bond Length~1.41 Å
C-F Bond Length~1.35 Å
N-C-N Bond Angle~118°
O-C-N Bond Angle~121°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.govirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. ajchem-a.com These maps are invaluable for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ajchem-a.com For this compound, the MEP map would typically show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the urea N-H protons, highlighting them as hydrogen bond donors.

Table 2: Calculated Electronic Properties of a this compound-Containing Compound

PropertyCalculated Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 6.5

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. This allows for a detailed assignment of each spectral band to a specific molecular motion, such as the stretching or bending of bonds. researchgate.net Comparing the simulated spectrum with experimental data serves to validate the accuracy of the computational model. researchgate.netnih.gov For a derivative of this compound, the structure was determined by mass spectrometry, NMR, and FT-IR spectroscopy, with DFT calculations used to determine the optimized molecular structure. tandfonline.com

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a this compound Derivative

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)
N-H Stretching~3300-3400~3350-3450
C=O Stretching~1650-1700~1660-1710
N-H Bending~1550-1600~1560-1610
C-F Stretching~1100-1250~1120-1270

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical studies provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. frontiersin.org

Enhanced sampling techniques in MD are often used to overcome timescale limitations and explore a wider range of the conformational landscape than is possible with standard simulations. nih.govsciopen.com This is particularly important for flexible molecules, as it allows for the identification of various stable and transient conformations that may be relevant to the molecule's function. arxiv.org

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict how a molecule (ligand), such as a this compound derivative, binds to the active site of a target protein. nih.govajol.info The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding pocket and using a scoring function to rank them. nih.gov

Docking studies can reveal the specific interactions that stabilize the ligand-protein complex. For this compound, key interactions often involve:

Hydrogen Bonding: The urea group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), frequently forming hydrogen bonds with amino acid residues like aspartate, glutamate (B1630785), and serine.

Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonds with electron-rich atoms in the protein.

Hydrophobic Interactions: The difluorophenyl ring can engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

These detailed interaction analyses are fundamental in structure-based drug design for optimizing the binding affinity and selectivity of potential drug candidates. researchgate.net

Prediction of Binding Modes and Affinities with Biological Targets

The prediction of how a small molecule like this compound binds to a biological target, such as a protein receptor or an enzyme's active site, is a cornerstone of computational drug design. This process, known as molecular docking, simulates the interaction between a ligand (the small molecule) and a macromolecule to predict the preferred binding orientation and the strength of the binding, often expressed as a binding affinity or docking score.

Table 1: Status of Binding Mode and Affinity Prediction for this compound

Biological TargetBinding Affinity (Predicted)Key InteractionsSource
Not AvailableNot AvailableNot AvailableNot Available
This table is currently unpopulated due to the absence of specific computational studies on the binding modes and affinities of this compound.

Analysis of Key Interacting Residues and Binding Site Characteristics

A critical extension of predicting binding modes is the detailed analysis of the interactions between the ligand and the specific amino acid residues within the binding site of a biological target. This analysis identifies key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. Such information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective molecules.

In the absence of specific molecular docking studies on this compound, there is no available data detailing its interactions with specific amino acid residues of any biological target. Consequently, the characteristics of a potential binding site for this compound remain undefined.

Structure Activity Relationship Sar Studies of 2,4 Difluorophenylurea Derivatives

Systematic Structural Modifications and Their Impact on Molecular/Biological Activity

The diaryl urea (B33335) framework, characterized by two aryl rings connected by a urea linker, is a privileged structure in modern medicinal chemistry, especially for kinase inhibitors. Systematic modifications of this scaffold have yielded crucial insights into its interaction with biological targets. The urea moiety itself is a critical hydrogen bond donor and acceptor, which often interacts with the hinge region of kinase enzymes.

Research on diaryl urea derivatives has demonstrated that substitutions on both phenyl rings significantly modulate biological activity. For instance, in the development of a series of antiproliferative agents, it was found that introducing a chloro group on the proximal phenyl ring (the ring not attached to the primary target-binding motif) and a methyl group on the distal ring could enhance activity. Furthermore, the nature of the linker between the central urea and the distal ring is crucial; replacing an ester group with an amide group has been shown to increase potency significantly against cancer cell lines like HT-29 and A549. medchemexpress.com

A prominent example of a drug containing the 2,4-difluorophenylurea scaffold is Linifanib (ABT-869), a multi-targeted inhibitor of receptor tyrosine kinases (RTKs). nih.gov Linifanib was developed from a 3-aminoindazole template, where a diaryl urea moiety was incorporated at the C4-position to generate potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.org The selection of the 2,4-difluorophenyl group was part of an optimization process to achieve high potency and favorable drug-like properties. acs.org Linifanib demonstrates potent, low-nanomolar inhibition against a range of kinases critical for tumor angiogenesis and proliferation. medchemexpress.comdrugbank.comselleckchem.comtocris.com

Below is a table summarizing the inhibitory activity of Linifanib against several key receptor tyrosine kinases.

Kinase TargetIC50 (nM)
KDR (VEGFR-2)4
FLT1 (VEGFR-1)3
FLT34
PDGFRβ66
CSF-1R7

Elucidation of the Critical Role of the 2,4-Difluorophenyl Moiety in Activity Modulation

The diaryl urea moiety is a cornerstone of Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. The urea NH groups form critical hydrogen bonds with a conserved glutamate (B1630785) residue in the αC-helix and the backbone amide of the aspartate residue within the DFG motif. This interaction stabilizes the inactive conformation, preventing the kinase from performing its catalytic function.

The 2,4-difluorophenyl group, specifically, plays a multifaceted role in modulating the activity of these inhibitors.

Electronic Effects : Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density. This can influence the acidity of the urea N-H protons, potentially strengthening the hydrogen bonds formed with the kinase.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing C-H bonds with C-F bonds at metabolically labile positions can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

The specific 2,4-disubstitution pattern is often critical. It positions the fluorine atoms to make optimal contact with the protein surface and can induce a conformational preference in the molecule that is favorable for binding.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative structure-activity relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For diaryl urea derivatives, 3D-QSAR analyses have been instrumental in understanding the structural requirements for potent kinase inhibition. nih.gov

In a typical QSAR study on diaryl urea inhibitors, a set of synthesized compounds is aligned, and various molecular descriptors are calculated. These descriptors quantify steric, electronic, hydrophobic, and hydrogen-bonding properties. Models are then generated using statistical methods like Genetic Partial Least Squares (G/PLS) to create an equation that predicts the inhibitory activity (e.g., pIC₅₀). nih.gov

Studies on diaryl urea derivatives as B-RAF and other kinase inhibitors have revealed several key descriptors that consistently influence activity: wikipedia.orgjst.go.jp

Steric Properties : The size and shape of substituents on the aryl rings are critical. Bulky groups may be favored in certain regions of the binding pocket but detrimental in others.

Aromaticity and Branching : The degree of aromaticity and the branching of substituent chains affect how the molecule fits into the active site.

Polarizability : This descriptor relates to how easily the electron cloud of the molecule can be distorted, which influences non-covalent interactions with the protein.

These models generate contour maps that visualize regions where certain properties are predicted to increase or decrease activity, guiding the design of new, more potent analogues.

QSAR Study FocusKey Predictive Descriptors IdentifiedModeling Method
Multi-targeted RTK Inhibitors (KDR, cKit, FLT3)Steric and Electrostatic FieldsMolecular Field Analysis (MFA) / G-PLS
V600E B-RAF InhibitorsSize, Degree of Branching, Aromaticity, PolarizabilityMLR and PLS-LS-SVM

Molecular Mechanism of Action Investigations for 2,4 Difluorophenylurea Analogs

Enzyme Inhibition Kinetics and Mechanistic Pathways

The inhibitory activity of 2,4-difluorophenylurea analogs is quantified through detailed enzyme inhibition kinetics. These studies are crucial for understanding how the compounds interact with their target enzymes, the strength of this interaction, and the specific mechanism by which they prevent the enzyme from functioning. This involves characterizing the mode of inhibition and determining key kinetic parameters.

Characterization of Competitive, Non-Competitive, and Uncompetitive Inhibition Modalities

The mode of enzyme inhibition by this compound analogs often falls into one of three main reversible categories: competitive, non-competitive, or uncompetitive.

Competitive Inhibition: In this modality, the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate and binds to the same active site. patsnap.com This prevents the substrate from binding, thereby inhibiting the reaction. The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. patsnap.comyoutube.com For urea-based inhibitors of soluble epoxide hydrolase (sEH), evidence points towards a competitive inhibition mechanism where the urea (B33335) derivative competes with the substrate for the enzyme's catalytic site. nih.govnih.gov Similarly, certain urea analogs have been investigated as competitive inhibitors for other enzymes, where they vie with the natural substrate for access to the active site. researchgate.net

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at an allosteric site, which is a location distinct from the active site. patsnap.com This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, but it does not prevent the substrate from binding to the active site. patsnap.comyoutube.com Consequently, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In this scenario, increasing the substrate concentration does not reverse the inhibition. aklectures.com

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. youtube.com This binding to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. aklectures.com This mode of inhibition is characterized by a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km). youtube.com

Studies on urea-based compounds suggest that competitive inhibition is a primary mechanism for their action against targets like sEH. nih.govnih.gov

Kinetic Parameters (e.g., Ki, IC50) and Their Determination

To quantify the potency of an inhibitor, two key parameters are determined: the IC50 and the Ki.

IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a functional measure of potency and can be influenced by factors such as substrate concentration. youtube.com Lower IC50 values indicate a more potent inhibitor. The IC50 is typically determined by measuring enzyme activity across a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.

Ki (Inhibition constant): The Ki is the dissociation constant for the binding of the inhibitor to the enzyme. It represents the binding affinity of the inhibitor for the enzyme and is an intrinsic property of the inhibitor-enzyme pair, independent of substrate concentration. youtube.com A smaller Ki value signifies a stronger binding affinity and a more potent inhibitor. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate. youtube.com

The determination of these parameters is fundamental in the study of this compound analogs. For example, various urea-based inhibitors of soluble epoxide hydrolase have demonstrated IC50 values in the nanomolar range, indicating high potency. mdpi.com

Ligand-Target Recognition and Specific Binding Mechanisms

The therapeutic potential of this compound analogs stems from their ability to recognize and bind to specific enzyme targets, thereby modulating their biological activity. Key targets include soluble epoxide hydrolase (sEH) and Acyl-CoA:cholesterol acyltransferase (ACAT).

Interaction with Soluble Epoxide Hydrolase (sEH) and Related Hydrolases

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxy fatty acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial effects. nih.gov Urea-based compounds have emerged as a prominent class of potent and selective sEH inhibitors. nih.gov

The binding mechanism involves specific interactions within the sEH active site. The central urea moiety is crucial, as it is believed to mimic a transition state in the hydrolysis reaction. nih.gov The carbonyl oxygen of the urea forms hydrogen bonds with key residues in the catalytic site, while the N-H groups of the urea also participate in hydrogen bonding. The hydrophobic substituents on the urea, such as the phenyl groups, occupy hydrophobic pockets within the enzyme's active site, contributing significantly to the binding affinity. nih.gov Structure-activity relationship (SAR) studies have shown that 1,3-disubstituted ureas with large, hydrophobic groups are particularly effective. nih.gov The potency of these inhibitors is reflected in their low nanomolar Ki values, indicating they are tight-binding inhibitors. nih.govnih.gov

Inhibitory Potency of Urea Analogs against Human sEH
CompoundStructureIC50 (nM)
Compound 4f (Sulfonyl Urea Analog)Adamantyl-urea-sulfonyl-phenyl2.94
Compound 4l (Sulfonyl Urea Analog)Adamantyl-urea-sulfonyl-naphthalene1.69
Compound 6d (Thiourea Analog)Adamantyl-thiourea-sulfonyl-phenyl4.66
Compound 9a (Hydrazine Analog)Adamantyl-urea-hydrazinyl-phenyl14.2
Compound 15a (Dimethyl-adamantyl Analog)3,5-Dimethyl-adamantyl-urea-sulfonyl-phenyl3.87

Data sourced from a study on sulfonyl urea derivatives as sEH inhibitors. The table showcases the high potency (low nanomolar IC50 values) of various urea-based analogs against human soluble epoxide hydrolase (hsEH). mdpi.com

Modulation of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a critical step in cholesterol absorption and storage. nih.gov Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia. Substituted N,N'-diphenyl ureas have been identified as potent inhibitors of ACAT. capes.gov.br

Notably, structure-activity relationship studies on a series of trisubstituted urea ACAT inhibitors revealed that analogs with 2,4-difluoro substitution on the N-phenyl ring demonstrated optimal activity. nih.gov This finding directly highlights the relevance of the this compound scaffold in the design of potent ACAT inhibitors. For related disubstituted urea series, bulky 2,6-dialkyl substituents on one of the phenyl rings were found to be crucial for high potency. electronicsandbooks.com The spatial arrangement of the functional groups is critical, with a specific distance between the two phenyl rings being optimal for enzyme inhibitory activity. electronicsandbooks.com These structural features ensure the correct orientation of the molecule within the ACAT active site, maximizing binding interactions and leading to potent inhibition. One such N-phenyl-N'-substituted urea analog was identified as a potent ACAT inhibitor with an IC50 value of 17 nM. nih.gov

Inhibitory Potency of Phenylurea Analogs against ACAT
Compound SeriesKey Structural FeatureObserved Potency
Trisubstituted N-Phenyl Ureas2,4-Difluoro substitution on the N-phenyl ringOptimal activity in the series
Disubstituted N-Phenyl UreasBulky 2,6-disubstitution on the phenyl ringOptimal activity in the series
N-phenyl-N'-(1-phenylcyclopentyl)methyl]urea (PD 129337)Parent unsubstituted N'-phenyl moietyIC50 of 17 nM
N-phenyl-N'-[(1-(4-aminomethylphenyl)cyclopentyl)methyl]urea (Compound 28)Polar group modification on N'-phenyl moietyPotent in vitro and in vivo activity

Data compiled from studies on N-phenyl-N'-substituted ureas as ACAT inhibitors. The table highlights key structure-activity relationship findings for this class of compounds. nih.govnih.gov

Influence on Serotonin Receptors (e.g., 5-HT2A) and Related G-Protein Coupled Receptors

Phenylurea derivatives have been investigated for their potential to modulate G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that includes serotonin receptors. frontiersin.orggoogle.comnih.gov The serotonin 2A (5-HT2A) receptor, a subtype of serotonin receptor, is a key GPCR implicated in a variety of neurological and psychiatric conditions. nih.govwikipedia.org While direct studies on this compound's interaction with the 5-HT2A receptor are not extensively documented in publicly available research, the broader class of phenylurea compounds has been explored as GPCR modulators. nih.gov

The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC). nih.govwikipedia.org This, in turn, results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively. nih.gov Dysregulation of 5-HT2A receptor signaling is associated with various disorders, making it a significant target for therapeutic intervention. nih.govwikipedia.org

The potential for phenylurea analogs to act as allosteric modulators on GPCRs is an area of interest. frontiersin.orgmdpi.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.org This binding can induce conformational changes that alter the receptor's affinity for its natural ligand or its signaling efficacy. wikipedia.org Such a mechanism could provide a more nuanced modulation of receptor activity compared to direct agonists or antagonists.

Inhibition of Translation Initiation Factors (e.g., eIF2α kinase)

A significant finding in the study of diarylurea compounds, a class to which this compound belongs, is their ability to activate the eIF2α kinase Heme-Regulated Inhibitor (HRI). nih.gov This activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a critical step in the regulation of protein synthesis. nih.gov Phosphorylation of eIF2α reduces global protein synthesis as a cellular stress response. nih.govnih.gov

Research has identified N,N'-diarylureas as a privileged scaffold that can reduce the formation of the ternary complex (eIF2-GTP-Met-tRNAi), which is essential for the initiation of translation. nih.gov This effect is mediated through the activation of HRI, one of the four known eIF2α kinases. nih.govnih.gov The other kinases in this family are PERK (PKR-like endoplasmic reticulum kinase), PKR (protein kinase R), and GCN2 (general control nonderepressible 2), which are activated by different cellular stresses. medchemexpress.commdpi.com

The activation of HRI by certain N,N'-diarylureas leads to downstream effects consistent with eIF2α phosphorylation, including the reduced expression of specific oncogenic proteins. nih.gov This mechanism has shown potent inhibition of proliferation in human cancer cell lines. nih.gov While a broad range of diarylureas have been screened, the specific activity of this compound within this context requires further targeted investigation.

Table 1: Investigated N,N'-diarylureas and their activity in the ternary complex assay nih.gov

Compound NameStructureActivity
1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU)Not provided in search resultsInactive
1-(4-(tert-butyl)thiazol-2-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (BTCtFPU)Not provided in search resultsActive
1-(benzo[c] frontiersin.orgnih.govnih.govoxadiazol-5-yl)-3-(4-chlorophenyl)urea (BOCPU)Not provided in search resultsActive

Interactions with Viral Proteins (e.g., Hepatitis B virus HBx protein)

The Hepatitis B virus (HBV) X protein (HBx) is a multifunctional regulatory protein that plays a crucial role in the viral life cycle and the development of HBV-related liver disease. nih.govresearchgate.netnih.govmdpi.commdpi.com It is known to interact with various host cellular factors to modulate viral replication and host cell signaling pathways. nih.govnih.govmdpi.com While the direct interaction of this compound analogs with HBx has not been specifically reported in the available literature, the development of small molecule inhibitors targeting HBx is an active area of research. mdpi.com

HBx is involved in the degradation of the host's structural maintenance of chromosomes (Smc) complex 5/6, which acts as a restriction factor for HBV transcription. nih.govnih.gov By overcoming this restriction, HBx promotes viral gene expression. nih.govnih.gov Small molecules that could disrupt the interaction of HBx with its cellular partners, such as DDB1 (DNA damage-binding protein 1), are considered potential antiviral agents. nih.govmdpi.com Given the established role of urea-based compounds as scaffolds in medicinal chemistry, it is plausible that derivatives of this compound could be designed to target these protein-protein interactions.

Investigation of Allosteric Modulation and Induced Conformational Changes upon Binding

The concept of allosteric modulation, where a ligand binds to a secondary site on a protein to alter the function of the primary, or orthosteric, site, is a key principle in modern drug discovery. frontiersin.orgwikipedia.orgfrontiersin.orgnih.govresearchgate.net This mechanism allows for fine-tuning of a protein's activity rather than simple activation or inhibition. wikipedia.org Ligand binding, whether at an orthosteric or allosteric site, often induces conformational changes in the protein. nih.govelifesciences.orgresearchgate.netnih.govbohrium.com These changes can range from subtle side-chain rearrangements to large-scale domain movements. nih.govelifesciences.org

For example, in the context of GPCRs, an allosteric modulator could stabilize a receptor conformation that has a higher or lower affinity for its endogenous ligand, thereby potentiating or inhibiting its signaling. frontiersin.orgfrontiersin.org Similarly, the binding of a diarylurea to an eIF2α kinase could induce a conformational shift that favors the active state of the enzyme, leading to increased phosphorylation of its substrate. nih.gov The precise nature of these conformational changes would require detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, of the this compound analog in complex with its biological target.

Supramolecular Chemistry and Advanced Material Applications of 2,4 Difluorophenylurea Architectures

Exploitation of Non-Covalent Interactions for Self-Assembly Processes

The self-assembly of 2,4-difluorophenylurea is primarily governed by a network of non-covalent interactions, with hydrogen bonding playing a central role. The urea (B33335) moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust one-dimensional hydrogen-bonded chains. This directional and cooperative nature of hydrogen bonding is a powerful tool in directing the assembly of molecules into well-defined supramolecular structures.

C-H···F Hydrogen Bonding: The fluorine atoms can act as hydrogen bond acceptors, interacting with C-H donors from neighboring molecules.

π-π Stacking: The electron-withdrawing nature of the fluorine atoms can modulate the electron density of the aromatic ring, influencing π-π stacking interactions between adjacent phenyl rings.

Halogen Bonding: In some contexts, the fluorine atoms could potentially participate in halogen bonding, although this is generally a weaker interaction for fluorine compared to heavier halogens.

The interplay of these interactions dictates the final supramolecular architecture. For instance, studies on urea-modified peptide amphiphiles have shown that the inclusion of a urea group can lead to a significant increase in hydrogen bonding within the self-assembled nanostructures. Molecular dynamics simulations on such systems suggest a notable increase in the number of hydrogen bonds, leading to enhanced stability of the resulting nanofibers and hydrogels. This principle can be extended to the self-assembly of this compound, where the strong hydrogen bonding capacity of the urea group is expected to be a dominant factor in the formation of ordered assemblies.

The self-assembly of non-ionic urea amphiphiles into nanostructured materials further underscores the importance of the urea moiety in directing the formation of lyotropic liquid crystalline phases, which are of interest for various applications.

Design of Host-Guest Systems Incorporating this compound Moieties

The ability of the urea group to form multiple hydrogen bonds makes it an excellent functional unit for the design of host-guest systems. Molecules incorporating urea moieties can act as hosts for various guest molecules, binding them through complementary hydrogen bonding interactions. While specific host-guest systems based solely on this compound are not extensively documented, the principles can be inferred from related ureidopyrimidine derivatives.

In these systems, the urea functionality provides a binding site for guests that can present complementary hydrogen bond donors and acceptors. For example, a host molecule containing a this compound unit could potentially bind guests such as carboxylic acids, amides, or other molecules with hydrogen bonding capabilities. The fluorine atoms on the phenyl ring can also influence the binding affinity and selectivity of the host molecule by modulating its electronic properties and creating specific contact points for the guest.

The design of such host-guest systems often involves preorganization, where the host molecule is conformationally constrained to present a well-defined binding cavity for the guest. The strength of the host-guest interaction can be tuned by modifying the structure of the host and the nature of the solvent. The association constants for these interactions can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Potential Hydrogen Bonding Interactions in this compound Host-Guest Systems

Donor in Host/GuestAcceptor in Host/GuestType of Interaction
N-H (Urea)O=C (Guest)Strong Hydrogen Bond
C=O (Urea)H-N (Guest)Strong Hydrogen Bond
C-H (Phenyl Ring)F (Guest)Weak Hydrogen Bond
N-H (Guest)F (Host)Weak Hydrogen Bond

Crystal Engineering for Controlled Solid-State Properties and Architectures

Crystal engineering is the rational design of crystalline solids with desired properties, and it heavily relies on the control of intermolecular interactions. The hydrogen bonding capabilities of the urea group make this compound a prime candidate for crystal engineering studies. A key aspect of this is the study of polymorphism, where a compound can crystallize in multiple forms with different arrangements of molecules in the crystal lattice.

The crystallization of a closely related compound, 1,3-bis(3-fluorophenyl)urea, has been shown to yield concomitant polymorphs, meaning that different crystal forms can be obtained from the same crystallization conditions. These polymorphs exhibit different hydrogen bonding motifs, with one form showing antiparallel alignment of the urea chains and another displaying a rare parallel orientation. This highlights the subtle energetic balance between different possible packing arrangements.

For this compound, it is conceivable that different polymorphs could be accessed by varying crystallization parameters such as the solvent, temperature, and cooling rate. These different polymorphs would likely exhibit distinct physical properties, including melting point, solubility, and mechanical behavior.

The solid-state architecture of this compound can be further controlled through the formation of co-crystals, where it is crystallized with another molecule (a co-former). The co-former can be chosen to introduce specific intermolecular interactions that guide the assembly into a desired supramolecular architecture. Hirshfeld surface analysis is a powerful tool used in crystal engineering to visualize and quantify intermolecular contacts within a crystal structure, providing insights into the packing motifs.

Table 2: Comparison of Hydrogen Bonding Motifs in Diphenylurea Polymorphs

Polymorph FeatureAntiparallel Chain AlignmentParallel Chain Alignment
Prevalence Common in diphenylureasRare in symmetrically substituted diphenylureas
Inter-chain Interactions Can involve π-π stacking and C-H···O interactionsMay be stabilized by specific substituent effects
Potential Impact on Properties Can lead to dense, stable crystal packingMay result in different optical or mechanical properties

Potential Applications in Advanced Functional Materials and Nanostructures

The ability of this compound and its derivatives to self-assemble into ordered supramolecular structures opens up possibilities for their use in a range of advanced functional materials and nanostructures.

Organogels: Low molecular weight gelators are molecules that can self-assemble in organic solvents to form a three-dimensional network that immobilizes the solvent, resulting in an organogel. The strong directional hydrogen bonding of the urea group is a common feature in many organogelators. Fluorinated phenylurea derivatives have been shown to be effective gelators, forming fibrous networks in various organic solvents. These organogels have potential applications in areas such as controlled release, templating for materials synthesis, and as soft materials with tunable mechanical properties.

Liquid Crystals: The rod-like shape of many phenylurea derivatives, combined with their ability to form ordered assemblies through hydrogen bonding and π-π stacking, suggests their potential to exhibit liquid crystalline behavior. The introduction of fluorine atoms can enhance the stability of mesophases, particularly smectic phases, due to the stiffening effect of the perfluorinated segments. While this compound itself may not be liquid crystalline, its derivatives with longer alkyl or alkoxy chains could be designed to form thermotropic or lyotropic liquid crystal phases.

Nanostructures: The self-assembly of urea-containing molecules can lead to the formation of various well-defined nanostructures, such as nanofibers, nanoribbons, and nanotubes. These nanostructures can be fabricated through bottom-up approaches, offering precise control over their dimensions and properties. For example, urea-modified peptide amphiphiles have been shown to self-assemble into distinct nanostructures that can be formulated into hydrogels for biomedical applications, such as 3D cell culture and tissue engineering. The inclusion of the urea group was found to influence the morphology, stability, and mechanical properties of the resulting assemblies. Similarly, this compound could serve as a building block for the creation of novel self-assembling systems for nanotechnology.

Q & A

Basic: What are the recommended synthetic routes for 2,4-difluorophenylurea, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2,4-difluoroaniline with urea derivatives under acidic or basic conditions. Optimization requires systematic variation of catalysts (e.g., H₂SO₄ vs. TsOH), solvents (polar aprotic vs. aqueous), and temperatures. Monitor reaction progress via TLC or HPLC, and confirm product purity via melting point analysis and spectroscopic methods (¹H/¹³C NMR, FTIR) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

  • NMR : Verify aromatic proton environments (δ 6.5–8.0 ppm for fluorinated phenyl groups) and urea NH signals (δ 5.0–6.0 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~173).
  • Elemental Analysis : Validate C, H, N, and F percentages (±0.3% deviation).
    Cross-reference with PubChem or DSSTox databases for spectral benchmarks .

Advanced: What computational methods are suitable for modeling this compound’s reaction mechanisms or intermolecular interactions?

Answer:
Use density functional theory (DFT) at the M06-2X/6-311+G(d,p) level to simulate reaction pathways (e.g., hydrolysis or photodegradation). Solvent effects can be modeled via SMD continuum approaches. Analyze electron localization via NBO or AIM theory. Validate computational results against experimental kinetic data (e.g., rate constants for degradation) .

Advanced: How can conflicting data on this compound’s stability under varying pH or UV exposure be resolved?

Answer:
Conduct controlled replicate studies with standardized protocols:

  • pH Stability : Test degradation kinetics in buffered solutions (pH 2–12) using UV-Vis spectroscopy.
  • Photodegradation : Expose to UV-C (254 nm) and monitor via LC-MS for intermediates (e.g., fluorinated phenols).
    Use statistical tools (ANOVA, error propagation analysis) to identify outlier data and reconcile discrepancies .

Basic: What are the key considerations for designing toxicity assays involving this compound?

Answer:

  • Model Organisms : Use Daphnia magna or Danio rerio for aquatic toxicity.
  • Dosage Range : Base concentrations on environmental relevance (e.g., µg/L to mg/L).
  • Endpoints : Measure mortality, oxidative stress biomarkers (SOD, CAT), and teratogenicity.
    Follow OECD guidelines for reproducibility and include solvent controls to avoid artifacts .

Advanced: How can researchers leverage advanced spectroscopic techniques to study this compound’s binding to biological targets?

Answer:

  • Fluorescence Quenching : Measure binding constants (Kₐ) via Förster resonance energy transfer (FRET).
  • X-ray Crystallography : Co-crystallize with enzymes (e.g., ureases) to resolve binding modes.
  • NMR Titration : Track chemical shift perturbations in target proteins (e.g., BSA) .

Advanced: What methodologies are effective for analyzing environmental fate, such as soil adsorption or biodegradation of this compound?

Answer:

  • Batch Adsorption Experiments : Use OECD 106 protocol with varying soil types (clay, loam).
  • Biodegradation : Employ ISO 11266 with activated sludge or soil microbiota. Monitor via ¹⁹F NMR to track defluorination.
  • QSAR Models : Predict persistence using EPI Suite or TEST software .

Basic: How should researchers address solubility challenges in aqueous or organic media for this compound?

Answer:

  • Co-solvency : Use DMSO:water mixtures (≤10% DMSO) to enhance solubility.
  • Surfactants : Test polysorbate-80 or cyclodextrins for micellar encapsulation.
  • pH Adjustment : Protonate/deprotonate urea groups to alter hydrophilicity. Validate via shake-flask method .

Advanced: What strategies can mitigate fluorine-specific artifacts in analytical workflows (e.g., ¹⁹F NMR or LC-MS)?

Answer:

  • ¹⁹F NMR : Use CFCl₃ as an internal standard and suppress solvent peaks via presaturation.
  • LC-MS : Avoid fluorinated mobile phases (e.g., TFA) to prevent signal suppression.
  • Contamination Checks : Run blank samples to detect fluorinated impurities from labware .

Advanced: How to design a meta-analysis framework for aggregating fragmented data on this compound’s physicochemical properties?

Answer:

  • Data Extraction : Use PRISMA guidelines to collect literature data (e.g., logP, pKa).
  • Homogenization : Normalize units (e.g., convert ∆H values to kJ/mol) and exclude outliers via Grubbs’ test.
  • Machine Learning : Train random forest models on existing datasets to predict missing properties .

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